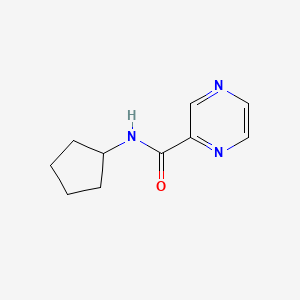

N-cyclopentylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-7-11-5-6-12-9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZHZOLPFFYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically completes within 2–4 hours, with excess chloride reagent removed under reduced pressure. For example, in the synthesis of N-phenylpyrazine-2-carboxamide, thionyl chloride yielded the acyl chloride intermediate quantitatively.

Coupling with Cyclopentylamine

The acyl chloride is dissolved in a dry aprotic solvent (e.g., DCM or tetrahydrofuran) and added dropwise to cyclopentylamine in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl. The reaction is stirred at 0–25°C for 12–24 hours. Workup involves washing with aqueous HCl (1M) to remove unreacted amine, followed by brine and drying over MgSO₄. The crude product is purified via recrystallization (e.g., ethanol/water) or column chromatography.

-

Pyrazine-2-carboxylic acid (10 mmol) and SOCl₂ (15 mmol) in DCM (30 mL) were refluxed for 3 hours.

-

After solvent removal, the residue was dissolved in DCM (20 mL) and added to cyclopentylamine (12 mmol) and TEA (15 mmol) at 0°C.

-

The mixture was stirred overnight, washed with 1M HCl (2×20 mL), and dried.

-

Recrystallization from ethanol/water afforded this compound in 47–65% yield.

Key Analytical Data:

-

IR (cm⁻¹) : 3343 (N–H stretch), 1690 (C=O), 1541 (amide II).

Carbodiimide-Based Coupling

An alternative method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to activate pyrazine-2-carboxylic acid for reaction with cyclopentylamine. This approach avoids handling corrosive acyl chlorides and is preferred for sensitive substrates.

Reaction Optimization

Pyrazine-2-carboxylic acid (1 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM or dimethylformamide (DMF) under nitrogen. Cyclopentylamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 12–48 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification follows similar protocols as above.

-

Pyrazine-2-carboxylic acid (5 mmol), EDCI (6 mmol), and HOBt (5.5 mmol) in DMF (15 mL) were stirred for 30 minutes.

-

Cyclopentylamine (5.5 mmol) was added, and stirring continued for 24 hours.

-

The mixture was diluted with ethyl acetate (50 mL), washed with NaHCO₃ (5%) and brine, and dried.

-

Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yielded the product in 55–75% yield.

Key Advantages:

-

Higher functional group tolerance compared to acyl chloride methods.

-

Reduced risk of side reactions (e.g., over-chlorination).

Comparative Analysis of Methods

The carbodiimide method offers superior yields and scalability but requires costlier reagents. Conversely, the acyl chloride route is economical but less efficient for sterically hindered amines.

Critical Process Parameters

Solvent Selection

Stoichiometry and Temperature

pH Control During Workup

Maintaining a pH of 4–6 during aqueous workup prevents hydrolysis of the amide bond, a critical consideration highlighted in cyclohexanone-2-carboxamide synthesis.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentylpyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.

Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: It is explored for its potential use in the synthesis of bioactive molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxamide Derivatives

Key Observations :

- Synthetic Complexity: The introduction of bulky groups (e.g., cyclopentyl, tert-butyl) or electron-withdrawing substituents (e.g., Cl, NO₂) often reduces yields due to steric hindrance or side reactions .

Key Observations :

- Antimycobacterial Activity: Chlorine and alkylamino substituents at the pyrazine C5 position correlate with improved potency against Mycobacterium tuberculosis . The cyclopentyl group in N-cyclopentylpyrazine-2-carboxamide may offer similar advantages but requires empirical validation.

- Antioxidant Potential: Hydroxyphenyl-substituted analogs show promise in radical scavenging, suggesting that electron-donating groups enhance redox activity .

Physicochemical and Spectroscopic Comparisons

Substituents significantly influence molecular properties:

Q & A

Q. What are the optimal synthetic routes for N-cyclopentylpyrazine-2-carboxamide, and how are intermediates validated?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with cyclopentylamine. A common method includes:

- Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents (e.g., HATU or EDC) in anhydrous DMF .

- Step 2 : Reaction with cyclopentylamine under inert atmosphere at 0–5°C to minimize side reactions.

- Intermediate validation : NMR (1H/13C) and LC-MS confirm the presence of the carboxamide bond (δ ~8.5 ppm for pyrazine protons, δ ~165 ppm for carbonyl in 13C NMR) and molecular ion peaks .

Q. How is purity assessed, and what analytical thresholds are critical for pharmacological studies?

- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is required for in vitro assays.

- Thermal stability : TGA analysis ensures decomposition temperatures exceed 150°C, indicating suitability for storage .

- Residual solvents : GC-MS to confirm compliance with ICH guidelines (<500 ppm for DMF) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core modifications : Compare analogues with cyclopentyl vs. cyclohexyl/piperidinyl groups to assess steric effects on target binding .

- Functional group tuning : Introduce electron-withdrawing substituents (e.g., -F) to the pyrazine ring to enhance metabolic stability .

- Data-driven approach : Use multivariate analysis to correlate logP, polar surface area, and IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms?

- Control standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).

- Buffer conditions : Test pH (6.5–7.5) and ionic strength variations to identify artifactual results .

- Orthogonal validation : Confirm SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to distinguish true binding from nonspecific interactions .

Q. How can computational methods predict off-target interactions of this compound?

- Docking simulations : Use AutoDock Vina with homology models of GPCRs or kinases (e.g., PDB: 3SN6 for adenosine A2A receptor).

- Machine learning : Train models on ChEMBL data to flag potential hERG or CYP450 liabilities .

- Metabolite prediction : Employ Schrödinger’s MetaSite to identify oxidation hotspots (e.g., cyclopentyl ring) .

Notes for Experimental Design

- Contradictory data : Cross-validate using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Scale-up challenges : Replace DMF with acetonitrile in large-scale reactions to simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.